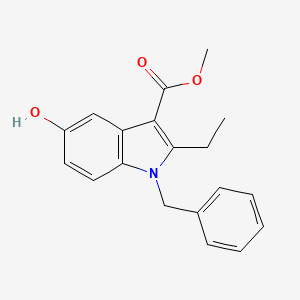
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that may include cyclization, substitution, and functional group transformations. For instance, the synthesis of related compounds such as methyl indole-3-carboxylate derivatives has been achieved through reactions like the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Other methods include the Fischer indolization of hydrazones , and the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods highlight the complexity and versatility of synthetic routes available for indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using techniques such as NMR spectroscopy, X-ray diffraction, and molecular modeling . These techniques provide insights into the conformation, stereochemistry, and crystal packing of the compounds, which are crucial for understanding their biological activities. For example, X-ray diffraction has been used to determine the solid-state structure of methyl indole-3-carboxylate derivatives, revealing the presence of different conformers and molecular arrangements .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and heterocyclization. These reactions can be used to introduce different substituents on the indole scaffold, thereby modifying its physical and chemical properties as well as its biological activity. For example, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been shown to react with arylamino compounds to give spiro heterocyclic products . Similarly, methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize pyrimido[5,4-b]indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the indole ring can affect these properties and can be optimized for better drug-like characteristics. For instance, the introduction of substituents such as methyl or chlorine groups on the phenylthiomethyl ring of ethyl 5-hydroxyindole-3-carboxylate derivatives has been found to significantly influence their potency as inhibitors of human 5-lipoxygenase . Additionally, the synthesis conditions, such as reaction time and temperature, can be optimized to improve the yield and purity of the final product .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate and its derivatives have been explored in various chemical syntheses. For instance, Nemoto et al. (2016) demonstrated the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, including 1-benzylindoles, under CO2 pressure with Me2AlCl to produce indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016).
Structural Optimization in Drug Development
Indole derivatives, similar in structure to methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate, have been studied for their pharmacological potential. Karg et al. (2009) discussed the structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates as inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation, showing significant potential in anti-inflammatory therapeutics (Karg et al., 2009).
Antiviral Activity
Research has been conducted on the antiviral properties of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives. Ivashchenko et al. (2014) synthesized various compounds, including arbidol analogs, and evaluated their effectiveness against influenza and hepatitis C viruses (Ivashchenko et al., 2014).
Anti-Hepatitis B Virus Activities
Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and assessed their anti-hepatitis B virus activities, finding significant potential in certain compounds compared to the positive control lamivudine (Zhao et al., 2006).
Manufacturing and Synthesis
Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a structurally similar compound to methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate, discussing various synthetic methods and their feasibility for larger scale production (Huang et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-benzyl-2-ethyl-5-hydroxyindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-16-18(19(22)23-2)15-11-14(21)9-10-17(15)20(16)12-13-7-5-4-6-8-13/h4-11,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDPBGCKRPUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371624 |
Source


|
| Record name | Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |
CAS RN |
184705-03-1 |
Source


|
| Record name | Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)



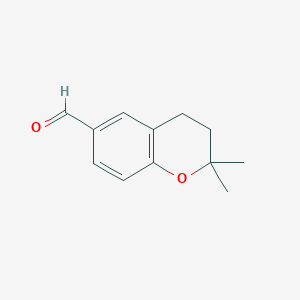
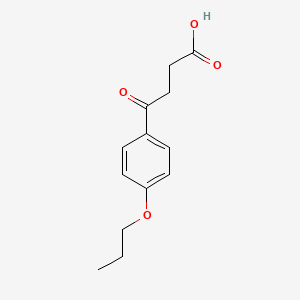

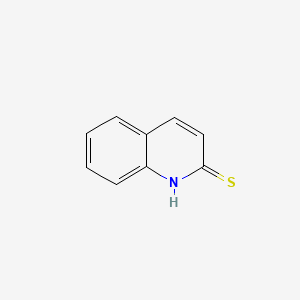
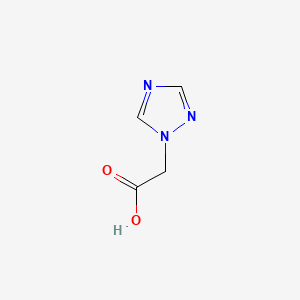
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
